molecular formula C12H10Cl2N4O2S B393771 N-(3,4-dichlorophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide CAS No. 313481-34-4

N-(3,4-dichlorophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide

Cat. No.: B393771
CAS No.: 313481-34-4
M. Wt: 345.2g/mol
InChI Key: VQGPRXXGCUEPLH-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. Its structure incorporates a dihydro-1,2,4-triazin-5-one scaffold linked via a thioacetamide bridge to a 3,4-dichlorophenyl group. The 1,2,4-triazine core and its reduced forms are recognized in pharmaceutical research for their potential as key pharmacophores, particularly in the development of enzyme inhibitors and antimicrobial agents . The 3,4-dichlorophenyl moiety is a common structural element found in bioactive molecules that often contributes to receptor binding affinity and cellular penetration . This specific molecular architecture, combining a heterocyclic system with a substituted aryl group, makes this compound a valuable building block for researchers exploring structure-activity relationships (SAR) in high-throughput screening and lead optimization campaigns . It is intended for use in investigative studies, such as in vitro biological assay development and as a synthetic intermediate for the generation of novel chemical libraries.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N4O2S/c1-6-11(20)16-12(18-17-6)21-5-10(19)15-7-2-3-8(13)9(14)4-7/h2-4H,5H2,1H3,(H,15,19)(H,16,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGPRXXGCUEPLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dichlorophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H12Cl2N4OS\text{C}_{13}\text{H}_{12}\text{Cl}_2\text{N}_4\text{OS}

This compound features a dichlorophenyl group and a triazine derivative linked via a sulfanyl moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. Triazoles are known for their effectiveness against a range of pathogens:

  • Antibacterial : Compounds with triazole moieties have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, one study reported minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against multiple bacterial strains .
  • Antifungal : The compound also shows promise as an antifungal agent. In vitro assays indicated effective inhibition against fungal strains like Candida and Aspergillus species .

Anticancer Activity

The anticancer potential of this compound was evaluated using the NCI-60 human tumor cell line screening. Preliminary results showed moderate cytostatic activity with inhibition growth percentages (IGP) of up to 23% against the MCF7 breast cancer cell line .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC/IGP ValuesReferences
AntibacterialS. aureus, E. coli0.125 - 8 μg/mL
AntifungalCandida, AspergillusNot specified
AnticancerMCF7 breast cancer cell lineIGP = 23%

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the triazole ring significantly influence biological activity. For example:

  • Substituents on the Phenyl Ring : Electron-donating groups at specific positions enhance antibacterial potency.
  • Alkyl Chain Length : The length of alkyl chains attached to the triazole affects activity; shorter chains tend to exhibit better efficacy .

Case Study 1: Synthesis and Evaluation of Triazole Derivatives

A series of derivatives based on the triazole scaffold were synthesized and evaluated for their biological activities. Compounds with various substitutions were tested against both bacterial and fungal strains, revealing that certain modifications led to enhanced potency compared to standard antibiotics like vancomycin and fluconazole .

Case Study 2: In Vivo Efficacy in Tumor Models

In vivo studies in murine models demonstrated that some derivatives exhibited significant tumor growth inhibition compared to controls. These findings support further investigation into their mechanism of action and potential clinical applications .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to N-(3,4-dichlorophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide. For instance, derivatives of triazine compounds have shown promising results against various cancer cell lines. A study demonstrated that certain triazine derivatives exhibited cytotoxicity against human cancer cell lines such as HCT-116 and HeLa, with IC50 values below 100 μM . The mechanism of action often involves apoptosis induction and disruption of mitochondrial membrane potential .

Anti-inflammatory Properties

In silico studies have suggested that this compound may act as a 5-lipoxygenase inhibitor, which is relevant for treating inflammatory conditions. Molecular docking studies indicate that the compound can effectively bind to the enzyme's active site, potentially leading to reduced inflammation . Such properties make it a candidate for further development as an anti-inflammatory agent.

Antimicrobial Activity

Compounds containing the 1,2,4-triazine moiety have been explored for their antimicrobial properties. The presence of a dichlorophenyl group enhances their bioactivity against various bacterial strains. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them suitable for further investigation as antimicrobial agents .

Pesticidal Properties

The compound's structure suggests potential applications in agricultural chemistry as a pesticide or herbicide. Similar derivatives have been evaluated for their effectiveness in pest management. Studies indicate that triazine-based compounds can exhibit herbicidal activity by inhibiting specific biochemical pathways in plants . This makes them valuable in developing new agrochemicals aimed at improving crop yields while minimizing environmental impact.

Data Table: Summary of Applications

Application TypeSpecific UseRelevant Findings
Medicinal AnticancerCytotoxicity against HCT-116 and HeLa (IC50 < 100 μM)
Anti-inflammatoryPotential 5-lipoxygenase inhibitor
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Agricultural PesticidalHerbicidal activity observed in triazine derivatives

Case Studies

  • Anticancer Activity Study : A series of triazine derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. The most active compounds induced apoptosis through mitochondrial pathways and exhibited significant growth inhibition rates .
  • Anti-inflammatory Mechanism Exploration : Molecular docking studies revealed that certain derivatives could bind effectively to the active site of 5-lipoxygenase, suggesting a mechanism for their anti-inflammatory effects. Further experimental validation is needed to confirm these findings .
  • Pesticidal Efficacy Assessment : Field trials with triazine-based pesticides demonstrated effective control over common agricultural pests while showing low toxicity to non-target organisms. This highlights the potential for developing safer agricultural chemicals .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to other acetamide derivatives, particularly those featuring halogenated aromatic systems and heterocyclic appendages. Below is a detailed analysis:

Substituent and Backbone Variations

  • N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) This compound () shares the acetamide backbone but differs in substituents: a monochloro-phenyl group and a naphthoxy-triazole moiety. Its IR spectrum shows a C=O stretch at 1678 cm⁻¹, slightly lower than typical acetamide carbonyl stretches (1680–1700 cm⁻¹), possibly due to conjugation with the triazole ring.
  • 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide This analog () features a dichlorophenyl group and a pyrazolone ring. The pyrazolone’s planar conformation contrasts with the non-planar triazinone in the target compound, which adopts a dihydro-oxo configuration. This difference impacts hydrogen-bonding patterns: the pyrazolone forms R₂²(10) dimers via N–H⋯O interactions, while the triazinone’s sulfanyl group may favor S⋯O or S⋯Cl interactions, altering crystal packing .

Hydrogen-Bonding and Crystal Packing

The target compound’s triazinone-sulfanyl group introduces unique intermolecular interactions. For example:

  • Triazinone vs. Pyrazolone: The pyrazolone-based compound () exhibits three distinct conformers in its asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°.
  • Sulfanyl vs. Ether/Oxy Groups : Compounds like 6m () utilize ether linkages (naphthoxy), which favor C–O⋯H bonds. In contrast, the sulfanyl group in the target compound may participate in weaker S⋯H or S⋯π interactions, affecting solubility and stability .

Structural and Spectroscopic Data Comparison

Compound Key Substituents Heterocycle Hydrogen-Bonding Motifs IR C=O Stretch (cm⁻¹)
Target Compound 3,4-Dichlorophenyl, triazinone-sulfanyl 1,2,4-Triazin-3-yl Likely N–H⋯O/S⋯O ~1685 (estimated)
N-(4-Chlorophenyl)-2-(triazol-1-yl)acetamide (6m) 4-Chlorophenyl, naphthoxy-triazolyl 1H-1,2,3-Triazol-1-yl C=O⋯H–N (amide-triazole) 1678
2-(3,4-Dichlorophenyl)-pyrazolone-acetamide 3,4-Dichlorophenyl, pyrazolone 2,3-Dihydro-1H-pyrazol-4-yl R₂²(10) dimers (N–H⋯O) Not reported

Preparation Methods

Synthesis of 6-Methyl-5-Oxo-4,5-Dihydro-1,2,4-Triazin-3-Thiol

The triazinone core is synthesized via cyclocondensation of thiosemicarbazide derivatives. A representative protocol involves:

  • Step 1 : Reacting methyl N-cyanoiminodithiocarbonate with 4-substituted pyridine-3-sulfonamides in acetone under reflux with anhydrous K2_2CO3_3.

  • Step 2 : Treating the intermediate with 99% hydrazine hydrate in acetonitrile or ethanol to form the 1,2,4-triazin-3-thiol derivative.

Key Reaction :

Thiosemicarbazide+Methyl N-cyanoiminodithiocarbonatereflux, K2CO3Triazinone intermediateHydrazine1,2,4-Triazin-3-thiol\text{Thiosemicarbazide} + \text{Methyl } N\text{-cyanoiminodithiocarbonate} \xrightarrow{\text{reflux, K}2\text{CO}3} \text{Triazinone intermediate} \xrightarrow{\text{Hydrazine}} \text{1,2,4-Triazin-3-thiol}

Functionalization with 3,4-Dichlorophenyl Acetamide

The sulfanyl group is alkylated with 2-chloro-N-(3,4-dichlorophenyl)acetamide under basic conditions. A typical procedure includes:

  • Reacting 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-thiol with 2-chloroacetamide derivatives in ethanol or DMF using K2_2CO3_3 as a base.

Optimization Note :

  • Yields improve when the reaction is conducted under nitrogen atmosphere at 60–80°C for 6–12 hours.

Detailed Synthetic Protocols

Two-Step Synthesis from Pyridine-3-Sulfonamide Precursors

Adapted from PMC6150321:

Step 1: Formation of Methyl N′-Cyano-N-{[4-(Piperazin-1-yl)Pyridin-3-yl]Sulfonyl}Carbamimidothioate

  • Reagents : 4-(Piperazin-1-yl)pyridine-3-sulfonamide (2.5 mmol), dimethyl N-cyanodithioiminocarbonate (2.75 mmol), K2_2CO3_3 (2.5 mmol).

  • Conditions : Reflux in dry acetone for 18 hours.

  • Workup : Extract with dichloromethane, acidify to pH 7, and isolate precipitate.

Step 2: Cyclization to 1,2,4-Triazin-3-Thiol

  • Reagents : Intermediate from Step 1 (1 mmol), hydrazine hydrate (5 mmol).

  • Conditions : Reflux in acetonitrile for 7–16 hours.

  • Yield : 40–66% after purification.

Alternative One-Pot Method

A streamlined approach from PubChem CID 7387894:

  • Reagents : 4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-thiol, 2-chloro-N-(3,4-dichlorophenyl)acetamide.

  • Conditions : K2_2CO3_3, DMF, 80°C, 8 hours.

  • Yield : 72–85%.

Characterization and Analytical Data

Spectral Confirmation

  • IR (KBr) : Peaks at 3438 cm1^{-1} (N–H), 2924 cm1^{-1} (C–H), 1588 cm1^{-1} (C=N), 1328 cm1^{-1} (S=O).

  • 1^1H NMR (DMSO-d6_6) :

    • δ 3.24 (s, 4H, CH2_2), 6.05 (brs, 2H, NH2_2), 7.28–8.34 (m, aromatic H).

  • MS : m/z 359.001 ([M+H]+^+).

Purity and Yield Comparison

MethodYield (%)Purity (HPLC)Key Advantage
Two-Step (PMC6150321)40–66>95%High regioselectivity
One-Pot (PubChem 7387894)72–85>98%Reduced reaction time

Challenges and Optimization

Common Pitfalls

  • Low Solubility : The triazinone intermediate often precipitates prematurely, requiring polar aprotic solvents like DMF or DMSO.

  • Byproduct Formation : Over-alkylation is mitigated by controlling stoichiometry (1:1 ratio of thiol to chloroacetamide).

Scalability Improvements

  • Continuous Flow Synthesis : Patent WO2006119400A2 suggests using microreactors for triazinone formation, enhancing yield to 89% at pilot scale.

  • Catalytic Methods : Employing CuI (5 mol%) accelerates sulfur-alkylation steps, reducing reaction time to 2–4 hours.

Industrial Applications and Modifications

Agrochemical Derivatives

  • Fungicidal Activity : Analogues with dichlorophenyl groups show EC50_{50} values of 1.2–3.8 µM against Botrytis cinerea.

  • Structural Tweaks : Replacing 3,4-dichlorophenyl with 2-methoxy-5-methylphenyl (PubChem 7387912) alters bioactivity profiles.

Pharmaceutical Relevance

  • Anticancer Potential : Triazinone-acetamide hybrids inhibit topoisomerase II (IC50_{50} = 4.7 µM) .

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing N-(3,4-dichlorophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide?

  • Methodological Answer : The synthesis typically involves multi-step coupling reactions. For analogous dichlorophenyl acetamides, a common approach includes:

Amide Coupling : Using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM) with triethylamine as a base .

Thiol-Ether Formation : Reacting a triazine-thiol intermediate with a halogenated acetamide precursor under basic conditions (e.g., K₂CO₃ in DMF) .

Purification : Column chromatography or recrystallization from solvents like DCM/hexane .
Key Conditions :

  • Temperature: 0–25°C for coupling; 60–80°C for thiol-ether reactions.
  • Solvents: DCM, DMF, or THF.
  • Catalysts: EDC for amide bond formation.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and confirm amide/thiol-ether bonds .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves conformational ambiguities, as demonstrated for structurally related dichlorophenyl acetamides with multiple rotamers .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, given steric hindrance from the dichlorophenyl group?

  • Methodological Answer :
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates .
  • Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDC) to improve efficiency .
  • Temperature Gradients : Gradual warming (0°C → room temperature) minimizes side reactions during amide coupling .
  • Table: Reaction Yield Comparison
ConditionYield (%)Reference
EDC/DCM, 0°C65
HATU/DMF, RT78
K₂CO₃/DMF, 60°C72

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. X-ray structures)?

  • Methodological Answer :
  • Multi-Technique Validation : Cross-validate NMR data with X-ray crystallography to distinguish dynamic conformers (e.g., rotational isomers of the dichlorophenyl group) .
  • Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental results .
  • Case Study : identified three distinct conformers in the asymmetric unit via X-ray, explaining split NMR peaks in related compounds.

Q. What experimental strategies are recommended for evaluating this compound’s pharmacological potential?

  • Methodological Answer :
  • In Vitro Assays :
  • Enzyme Inhibition : Target enzymes (e.g., kinases, proteases) using fluorogenic substrates and IC₅₀ determination .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
  • Molecular Docking : Model interactions with protein targets (e.g., COX-2, EGFR) using software like AutoDock Vina to prioritize assays .
  • ADME Profiling : Assess solubility (HPLC logP), metabolic stability (microsomal incubation), and membrane permeability (Caco-2 assays) .

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